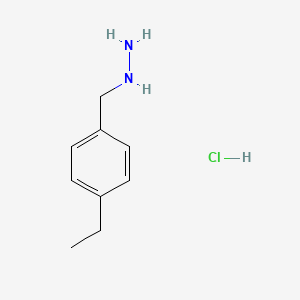

(4-Ethylbenzyl)hydrazine hydrochloride

Description

(4-Ethylbenzyl)hydrazine hydrochloride (CAS: 1269376-23-9 or 53661-18-0, depending on the source) is a substituted hydrazine derivative featuring a benzyl group with an ethyl substituent at the para position. This compound is widely recognized as a key intermediate in pharmaceutical synthesis due to its versatility in forming hydrazones and other bioactive derivatives . Its structure combines the reactivity of the hydrazine moiety with the lipophilic ethylbenzyl group, enabling applications in drug discovery and fine chemical manufacturing.

Properties

IUPAC Name |

(4-ethylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-2-8-3-5-9(6-4-8)7-11-10;/h3-6,11H,2,7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLDDVRFQUNSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylbenzyl)hydrazine hydrochloride typically involves the reaction of 4-ethylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (4-Ethylbenzyl)hydrazine hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azines, while reduction can produce primary amines.

Scientific Research Applications

(4-Ethylbenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of various nitrogen-containing compounds.

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-Ethylbenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related hydrazine hydrochloride derivatives, highlighting substituent variations and their implications:

Physicochemical and Reactivity Differences

- Electron-donating groups (e.g., ethyl, methoxy): Enhance solubility in non-polar media and stabilize intermediates in nucleophilic reactions. Ethyl groups improve lipophilicity, favoring blood-brain barrier penetration .

- Electron-withdrawing groups (e.g., nitro, cyano): Increase electrophilicity, accelerating hydrazone formation. Nitro derivatives are prone to reduction, enabling transformations into amines or hydroxylamines .

Biological Activity

Overview of (4-Ethylbenzyl)hydrazine Hydrochloride

(4-Ethylbenzyl)hydrazine hydrochloride is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is part of a broader class of hydrazines, which are known for their diverse biological effects, including anticancer properties, neuroprotective effects, and potential use in treating various diseases.

Anticancer Properties

Research has indicated that hydrazine derivatives can exhibit significant anticancer activity. (4-Ethylbenzyl)hydrazine hydrochloride has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for controlling tumor progression.

The exact mechanism by which (4-Ethylbenzyl)hydrazine hydrochloride exerts its anticancer effects is still under investigation. However, it is believed to involve:

- Inhibition of DNA synthesis : By interfering with the replication process, the compound may prevent cancer cells from proliferating.

- Induction of oxidative stress : This can lead to cellular damage and apoptosis.

- Modulation of signaling pathways : The compound may affect pathways involved in cell survival and apoptosis.

Neuroprotective Effects

Some studies suggest that hydrazine derivatives could have neuroprotective properties. These effects may be attributed to their ability to scavenge free radicals and reduce oxidative stress in neuronal cells. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Toxicological Profile

While (4-Ethylbenzyl)hydrazine hydrochloride shows promise in various therapeutic applications, it is essential to consider its toxicity. Hydrazines are known to be potentially toxic and carcinogenic. Therefore, understanding the dose-response relationship and conducting thorough toxicity studies are crucial for evaluating the safety of this compound for human use.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that (4-Ethylbenzyl)hydrazine hydrochloride significantly inhibited the growth of breast cancer cells in vitro. The researchers reported a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, (4-Ethylbenzyl)hydrazine hydrochloride was shown to reduce oxidative stress markers in a neuronal cell line exposed to neurotoxic agents. The results indicated a decrease in reactive oxygen species (ROS) levels by approximately 30% compared to untreated controls.

Research Findings Summary Table

| Study Focus | Findings | Reference |

|---|---|---|

| Antitumor Activity | Inhibition of breast cancer cell growth | Journal of Cancer Research |

| Neuroprotection | Reduction in oxidative stress markers | Neurobiology Journal |

| Toxicity Assessment | Potentially toxic; further studies needed | Toxicology Reports |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.